molecular formula C14H16N6O B2746048 3-ethyl-N-(2-methoxy-5-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 899975-36-1

3-ethyl-N-(2-methoxy-5-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B2746048
CAS No.: 899975-36-1
M. Wt: 284.323
InChI Key: XNMWVYHMSAZGCD-UHFFFAOYSA-N
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Description

3-ethyl-N-(2-methoxy-5-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (CAS# 899975-36-1) is a high-purity chemical compound offered for research applications. This triazolopyrimidine derivative belongs to a class of nitrogen-bridged heterocycles that are of significant interest in medicinal chemistry and drug discovery due to their structural similarity to purines . These purine-mimicking scaffolds are frequently investigated for their potential to interact with various cellular targets and biological pathways . Researchers can explore this compound as a key intermediate or building block in the synthesis of novel molecules, or as a candidate for in vitro biological screening. The structural core of related triazolopyrimidine compounds has been associated with a range of pharmacological activities in scientific literature, including documented anti-tumor properties in preclinical studies . This product is supplied for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the Safety Data Sheet (SDS) for safe handling and storage instructions. Purity and specifications are guaranteed for all supplied batches.

Properties

IUPAC Name

3-ethyl-N-(2-methoxy-5-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O/c1-4-20-14-12(18-19-20)13(15-8-16-14)17-10-7-9(2)5-6-11(10)21-3/h5-8H,4H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMWVYHMSAZGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=NC(=C2N=N1)NC3=C(C=CC(=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-N-(2-methoxy-5-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the following steps:

    Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors. For example, a common method involves the reaction of 3-ethyl-4-amino-1,2,4-triazole with a suitable aldehyde or ketone under acidic conditions to form the triazolopyrimidine ring.

    Substitution of the Phenyl Group: The introduction of the 2-methoxy-5-methylphenyl group can be accomplished through a nucleophilic aromatic substitution reaction. This involves the reaction of the triazolopyrimidine core with a halogenated phenyl derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-N-(2-methoxy-5-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated phenyl derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazolopyrimidine core.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted phenyl derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that triazolo-pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines. The mechanism often involves the activation of caspase pathways and modulation of cell cycle regulators.

Case Study:
A study involving human cancer cell lines reported that a derivative of this compound exhibited an IC50 value of approximately 25 µM after 48 hours of treatment on MCF-7 breast cancer cells, suggesting moderate cytotoxicity that warrants further exploration into its potential as an anticancer agent.

Table 1: Cytotoxicity Data

Cell LineCompound Concentration (µM)IC50 (µM)
MCF-7 (Breast)2525
HeLa (Cervical)TBDTBD
A549 (Lung)TBDTBD

Antimicrobial Properties

The structural features of triazolo-pyrimidines suggest potential antimicrobial activity. Compounds with similar motifs have demonstrated effectiveness against various bacterial strains.

Table 2: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This CompoundTBDTBD

Anti-inflammatory Effects

Triazolo-pyrimidine derivatives have been studied for their anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in the inflammatory response.

Enzyme Inhibition

This compound may act as an inhibitor for enzymes involved in metabolic pathways, such as cyclooxygenase (COX) or lipoxygenase (LOX). These enzymes play significant roles in inflammation and pain signaling pathways.

Quantum Chemical Investigations

Recent studies have utilized quantum chemical methods to investigate the electronic properties and molecular interactions of triazolo-pyrimidine derivatives. These investigations provide insights into the molecular nature and potential biological behaviors of the compound.

Table 3: Quantum Chemical Properties

PropertyValue
Frontier Molecular OrbitalsAnalyzed
Molecular Electrostatic PotentialMapped
Mulliken Atomic ChargeCalculated

Mechanism of Action

The mechanism of action of 3-ethyl-N-(2-methoxy-5-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Analogues

Substituent Effects at Position 3

3-Benzyl vs. 3-Ethyl Derivatives
  • Propylthio at position 5 enhances hydrophobic interactions but may lower solubility (logP ~4.1) .
  • Target Compound (3-Ethyl) :
    • Ethyl substituent reduces steric hindrance, favoring interactions with shallow binding pockets.
    • Lower molecular weight (349 vs. 372 g/mol for benzyl analogues) improves bioavailability .
3-(2-Deoxyribofuranosyl) Derivatives () :
  • Sugar moieties (e.g., ribofuranosyl) confer polar characteristics, drastically altering solubility (logP ~0.5) but limiting blood-brain barrier penetration .

Amine Substituent Variations at Position 7

N-[4-(Difluoromethoxy)phenyl] Derivative () :
  • Difluoromethoxy group introduces electron-withdrawing effects, enhancing metabolic stability and oxidative resistance compared to methoxy.
  • Higher lipophilicity (logP ~3.8) may reduce aqueous solubility .
N-(Pyridin-3-ylmethyl) and N-(Furan-2-ylmethyl) Analogues (Compounds 5–6, ) :
  • Heteroaromatic amines (pyridine, furan) improve π-π stacking but may introduce metabolic liabilities (e.g., furan’s hepatotoxicity risk).
  • Yields: 74–81%, comparable to the target compound’s synthetic efficiency .
N-(3,4,5-Trimethoxyphenyl) Derivatives () :
  • Trimethoxy groups enhance binding to hydrophobic pockets (e.g., in tubulin inhibitors) but increase molecular weight (>435 g/mol) and logP (>4.0) .

Core Structural Modifications: [1,2,3] vs. [1,2,4]Triazolo Pyrimidines

[1,2,4]Triazolo[1,5-a]pyrimidines () :
  • 5-Ethyl-N-(4-methoxyphenethyl) Derivative (Compound 21) :
    • [1,2,4]Triazolo cores exhibit distinct electronic profiles, altering charge distribution and hydrogen-bonding capacity.
    • Anti-tubercular activity reported (MIC <1 µM) .
  • Target Compound :
    • [1,2,3]Triazolo[4,5-d]pyrimidine’s fused ring system may offer superior kinase inhibition due to planar geometry .
Myeloperoxidase Inhibition () :
  • 7-(Benzyloxy)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine :
    • Reversible inhibition (IC50 ~50 nM) highlights the scaffold’s versatility in targeting enzymes.
    • Benzyloxy group critical for active-site interaction .
Antiviral and Antitumor Agents () :
  • 2H-[1,2,3]Triazolo[4,5-d]pyrimidines :
    • Activity against HSV-1 (EC50 ~2 µM) linked to substituent electronegativity and solubility .

Biological Activity

The compound 3-ethyl-N-(2-methoxy-5-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a member of the triazole-pyrimidine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N6OC_{16}H_{20}N_{6}O with a molecular weight of approximately 300.37 g/mol. The structure features a triazole ring fused to a pyrimidine moiety, which is known to influence its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. For instance, compounds similar to This compound have shown significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
MCF-712.50
A54926.00
HeLa14.31

These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

The mechanisms underlying the anticancer activity of triazolo-pyrimidine compounds often involve:

  • Inhibition of Kinases : Many derivatives have been shown to inhibit specific kinases involved in cancer progression, such as PfGSK3 and PfPK6 .
  • Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Cell Cycle Arrest : Some compounds have demonstrated the ability to induce cell cycle arrest at various phases, thereby hindering cancer cell division .

Study 1: Evaluation Against MCF-7 Cell Line

In a study evaluating the effectiveness of triazolo-pyrimidine derivatives against the MCF-7 breast cancer cell line, it was found that This compound exhibited an IC50 value of 12.50 µM. This suggests a promising potential for further development as an anticancer agent targeting estrogen receptor-positive breast cancer.

Study 2: In Vivo Efficacy

Further research involving in vivo models demonstrated that administration of the compound led to significant tumor reduction in xenograft models. The mechanism was attributed to both direct cytotoxic effects on tumor cells and modulation of tumor microenvironment factors such as angiogenesis and immune response.

Q & A

Q. Basic Characterization

  • NMR Spectroscopy : 1H and 13C NMR are critical for verifying substituent positions. For example, the ethyl group’s triplet (δ ~1.3 ppm) and quartet (δ ~4.2 ppm) in 1H NMR, and the methoxy group’s singlet (δ ~3.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., C15H17N7O).
  • Infrared (IR) Spectroscopy : Peaks at ~1600 cm−1 (C=N stretching) and ~1250 cm−1 (C-O of methoxy) .

How can researchers optimize reaction yields in multi-step syntheses of this compound?

Q. Advanced Experimental Design

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh3)4) for coupling reactions to improve regioselectivity and reduce byproducts .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while toluene may improve cyclization efficiency .
  • Temperature Control : Maintain temperatures between 70–100°C for SNAr reactions to balance kinetics and decomposition .

What biological targets are plausible for this compound based on structural analogs?

Q. Advanced Target Identification

  • Kinase Inhibition : The triazolopyrimidine scaffold is known to inhibit kinases like EGFR or VEGFR2. Molecular docking studies can predict binding affinity to ATP-binding pockets .
  • Dihydroorotate Dehydrogenase (DHODH) : Analogous compounds (e.g., triazolopyrimidines with trifluoromethyl groups) show DHODH inhibition, relevant in immunomodulation and anticancer research .

How can structure-activity relationships (SAR) be established for derivatives of this compound?

Q. Advanced SAR Methodology

  • Substituent Variation : Synthesize analogs with modifications at the ethyl, methoxy, or methylphenyl groups. For example, replacing the ethyl group with a cyclopropyl moiety to assess steric effects .
  • Biological Assays : Test inhibition potency (IC50) against target enzymes (e.g., kinases) and correlate with electronic (Hammett σ) or lipophilicity (logP) parameters .
  • Crystallography : Co-crystallize with target proteins (e.g., DHODH) to identify critical binding interactions .

How should researchers address contradictions between in vitro solubility and in vivo efficacy data?

Q. Advanced Data Analysis

  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles to improve bioavailability .
  • Prodrug Strategies : Introduce hydrolyzable groups (e.g., phosphate esters) at the methoxy position to increase aqueous solubility .
  • Pharmacokinetic Studies : Measure plasma half-life and tissue distribution in rodent models to identify metabolic bottlenecks .

What in silico methods are effective for predicting off-target interactions?

Q. Advanced Computational Modeling

  • Molecular Docking : Use AutoDock Vina or Schrödinger to screen against kinase or GPCR libraries .
  • Machine Learning : Train models on ChEMBL data to predict ADMET properties or toxicity .
  • MD Simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns simulations) for prioritized targets .

What safety protocols are recommended for handling this compound?

Q. Basic Safety & Storage

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Storage : Store at −20°C under nitrogen in amber vials to prevent degradation .
  • Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

How can metabolic stability be assessed for this compound?

Q. Advanced ADME Studies

  • Liver Microsomal Assays : Incubate with human liver microsomes (HLM) and measure half-life (t1/2) using LC-MS .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
  • Isotope Labeling : Use 14C-labeled compound to track metabolite formation in vivo .

What strategies are effective for designing bioisosteric replacements of the methoxy group?

Q. Advanced Medicinal Chemistry

  • Electron-Withdrawing Groups : Replace methoxy with trifluoromethoxy (improves metabolic stability) or cyanoguanidine (enhances H-bonding) .
  • Heterocyclic Bioisosteres : Substitute with 1,2,4-oxadiazole or pyridine rings to modulate solubility and target affinity .

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